Metabolic Lability: Systemic Exposure Reduced >1000-Fold Versus Oral Selumetinib
Nedometinib (NFX-179 Topical Gel) achieves localized MEK inhibition with minimal systemic absorption. In a Phase 2a trial, plasma concentrations of NFX-179 remained below 1 ng/mL after 28 days of daily topical application [1]. In contrast, a single 50 mg oral dose of the MEK inhibitor selumetinib yields a Cmax of 1520 ng/mL [2]. This >1500-fold reduction in systemic exposure is a direct consequence of nedometinib's metabolically labile design, which enables rapid inactivation upon entering the circulation.
| Evidence Dimension | Systemic Drug Exposure (Plasma Concentration) |
|---|---|
| Target Compound Data | < 1 ng/mL (NFX-179, topical gel 0.05%-0.5%, 28 days daily) |
| Comparator Or Baseline | 1520 ng/mL (Cmax, Selumetinib 50 mg oral, single dose) |
| Quantified Difference | >1500-fold lower systemic exposure |
| Conditions | Human clinical trial (NFX-179: Phase 2a in NF1 patients, n=48) vs. Healthy volunteer PK study (Selumetinib: n=6) |
Why This Matters
The negligible systemic exposure enables chronic topical application for benign dermatological conditions (e.g., cNFs, actinic keratosis) where the toxicities associated with systemic MEK inhibition would be unacceptable.
- [1] Sarin KY, et al. Sci Adv. 2024 May 1;10(18):eadk4946. View Source
- [2] Dymond AW, et al. Clin Ther. 2016 Oct;38(10):2173-2186. View Source
